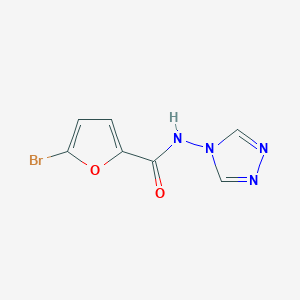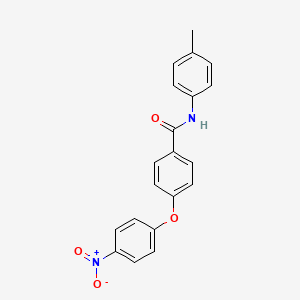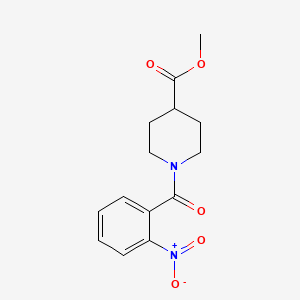![molecular formula C14H19N3O2 B5713760 N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)
N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea, also known as NPC-15437, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
Wirkmechanismus
N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell death pathways. Inhibition of PARP-1 by this compound leads to the accumulation of DNA damage and cell death in cancer cells. In neurodegenerative disorders, PARP-1 inhibition by this compound leads to the reduction of oxidative stress and inflammation, which are key contributors to neuronal damage. In inflammation research, this compound inhibits PARP-1 activation and reduces the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound induces cell death and inhibits tumor growth by inducing DNA damage and inhibiting DNA repair pathways. In neurodegenerative disorders, this compound reduces oxidative stress and inflammation, which are key contributors to neuronal damage. In inflammation research, this compound reduces the release of pro-inflammatory cytokines and improves tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea in lab experiments is its potent inhibition of PARP-1, which makes it a useful tool for studying the role of PARP-1 in various disease processes. However, one limitation is that the compound has low solubility in water, which can make it difficult to use in certain assays.
List of
Zukünftige Richtungen
1. Further studies to elucidate the mechanism of action of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea in various disease processes.
2. Development of more potent and selective PARP-1 inhibitors based on the structure of this compound.
3. Clinical trials to evaluate the safety and efficacy of this compound in cancer, neurodegenerative disorders, and inflammation.
4. Investigation of the potential of this compound as a combination therapy with other drugs in cancer treatment.
5. Studies to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo.
6. Investigation of the potential of this compound as a neuroprotective agent in traumatic brain injury and stroke.
7. Studies to evaluate the potential of this compound as an anti-inflammatory agent in sepsis and other inflammatory conditions.
8. Development of new formulations of this compound to improve its solubility and bioavailability.
9. Investigation of the potential of this compound in other disease processes, such as autoimmune disorders and metabolic diseases.
10. Studies to evaluate the potential of this compound as a radioprotective agent in cancer treatment.
Synthesemethoden
The synthesis of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea involves the reaction of 2-(1-piperidinylcarbonyl)aniline with N-methylisocyanate. The reaction is carried out in the presence of a catalyst, typically triethylamine, in anhydrous acetonitrile. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. In inflammation research, this compound has been shown to reduce inflammation and improve tissue damage in animal models of inflammatory bowel disease and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-methyl-3-[2-(piperidine-1-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-15-14(19)16-12-8-4-3-7-11(12)13(18)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFBBPZZPBKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)

![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)




![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)

amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)